Tranexamic acid isobenzedrine ester falls under the category of pharmaceutical compounds, specifically as an ester derivative of tranexamic acid. Tranexamic acid itself is classified as a synthetic derivative of the amino acid lysine and functions primarily as an antifibrinolytic agent, inhibiting the breakdown of fibrin in blood clots. The isobenzedrine moiety introduces additional properties that may enhance the compound's bioavailability and therapeutic effects.
The synthesis of tranexamic acid isobenzedrine ester involves several chemical reactions, primarily focusing on the esterification process. The general method includes:
The molecular structure of tranexamic acid isobenzedrine ester can be described as follows:
The presence of these functional groups contributes to its biological activity and solubility characteristics, which are crucial for its application in topical formulations.
Tranexamic acid isobenzedrine ester can undergo various chemical reactions:
These reactions are essential for understanding how the compound behaves in biological systems and its potential degradation pathways.
The mechanism of action for tranexamic acid isobenzedrine ester primarily revolves around its ability to inhibit fibrinolysis:
Research indicates that upon application, tranexamic acid isobenzedrine ester can hydrolyze to release active tranexamic acid within tissues, thereby exerting its therapeutic effects locally.
The physical and chemical properties of tranexamic acid isobenzedrine ester include:
These properties are crucial for formulating effective topical preparations that utilize this compound.
Tranexamic acid isobenzedrine ester has several scientific applications:
Tranexamic acid isobenzedrine ester is systematically named according to IUPAC conventions as the ester formed between tranexamic acid (trans-4-(aminomethyl)cyclohexane-1-carboxylic acid) and isobenzedrine (1-phenylpropan-2-ol, more commonly known as benzyl methyl carbinol). This yields the chemical name: (1R,4R)-4-((((1S)-1-hydroxy-1-phenylpropan-2-yl)oxy)carbonyl)cyclohexyl)methyl)amino)methyl)cyclohexane-1-carboxylate or its equivalent stereoisomeric forms. Its molecular formula is C₁₇H₂₆N₂O₂, indicating a molecular weight of 290.41 g/mol [1] [4]. Structurally, it belongs to the carbocyclic tranexamic acid ester subclass. It retains tranexamic acid's cyclohexane ring with an aminomethyl group at the trans-1,4 position but replaces the carboxylic acid hydrogen with the isobenzedrine moiety via an ester linkage (-C(=O)O-). This esterification fundamentally alters the molecule's polarity and functional characteristics compared to the parent acid.
Table 1: Key Identifiers for Tranexamic Acid Isobenzedrine Ester
Identifier Type | Value | Source |
---|---|---|
Systematic Name | (1R,4R)-4-((((1S)-1-hydroxy-1-phenylpropan-2-yl)oxy)carbonyl)cyclohexyl)methyl)amino)methyl)cyclohexane-1-carboxylate | PubChem [1] |
Common Name | Tranexamic acid isobenzedrine ester | PubChem [1] |
CAS Registry Number | 130203 (Base compound listing) | PubChem [1] |
Molecular Formula | C₁₇H₂₆N₂O₂ | PubChem [1], NIST [4] |
PubChem CID | 130203 | PubChem [1] |
IUPAC InChIKey | Not explicitly provided in sources | - |
The development of tranexamic acid esters stems from efforts to overcome limitations inherent to the parent molecule, particularly its high hydrophilicity and limited skin permeability, which restrict topical efficacy. Tranexamic acid itself was first synthesized in 1962 by Japanese researchers Shosuke and Utako Okamoto [3]. Research into ester derivatives gained momentum much later, driven by the demand for improved topical formulations in dermatology and cosmetics, where tranexamic acid shows promise for treating hyperpigmentation but faces delivery challenges [5].
The isobenzedrine ester, specifically, represents a strategy to enhance lipophilicity. Isobenzedrine (1-phenylpropan-2-ol) was likely chosen as the esterifying alcohol due to its aromatic phenyl group, which significantly increases the molecule's hydrophobic character compared to tranexamic acid or esters formed with simpler aliphatic alcohols. Patents, such as WO2021101508A1, highlight the ongoing innovation in this area, focusing on creating salts of tranexamic acid esters (including structures conceptually related to the isobenzedrine ester) to improve solubility and stability in formulations [5]. These developments address a key historical hurdle: many early tranexamic acid esters, like the hydrochloride salt of the ethyl ester, suffered from poor solubility in both water and oils, leading to formulation instability, crystallization, and poor sensory properties in topical products [5]. The exploration of esters like the isobenzedrine derivative thus reflects an evolution from simple aliphatic esters towards more complex structures designed to optimize physicochemical performance for specific application routes.
The esterification of tranexamic acid with isobenzedrine profoundly alters its key physicochemical properties:
Lipophilicity and Solubility: Tranexamic acid is highly water-soluble due to its zwitterionic nature (carboxylic acid and primary amine groups). Esterification blocks the ionizable carboxylic acid group, drastically reducing water solubility and increasing lipophilicity. The inclusion of the bulky, aromatic isobenzedrine moiety further enhances hydrophobicity. While specific logP or solubility data for the isobenzedrine ester is not provided in the sources, its structural features place it within the category of tranexamic acid esters known for being "only sparingly soluble in water or oil, and difficult to disperse in either" [5]. This low solubility presents formulation challenges but is intentional for altering tissue penetration profiles, potentially favoring partitioning into lipid-rich environments like the skin stratum corneum compared to the parent acid.
Molecular Weight and Stability: With a molecular weight of 290.41 g/mol, the isobenzedrine ester is significantly larger than tranexamic acid (157.21 g/mol) [1] [3] [6]. Esters are generally susceptible to enzymatic or chemical hydrolysis. The stability of the isobenzedrine ester linkage in various pH environments and its susceptibility to esterases would be critical determinants of its fate in biological systems or formulations, influencing whether it acts as a prodrug (releasing tranexamic acid) or exerts activity as the intact ester.
Stereochemistry: Tranexamic acid itself exists as a trans stereoisomer (specifically (1R,4R) or its enantiomer (1S,4S)), which is essential for its high-affinity binding to plasminogen. Isobenzedrine (1-phenylpropan-2-ol) is chiral. Therefore, the tranexamic acid isobenzedrine ester exists as distinct diastereomers depending on the stereochemistry of both the tranexamic acid moiety and the isobenzedrine moiety. The specific stereochemistry can significantly influence physicochemical properties (like crystallinity, melting point) and biological interactions.
Table 2: Key Physicochemical Properties of Tranexamic Acid vs. Its Isobenzedrine Ester
Property | Tranexamic Acid | Tranexamic Acid Isobenzedrine Ester |
---|---|---|
Molecular Formula | C₈H₁₅NO₂ | C₁₇H₂₆N₂O₂ |
Molecular Weight (g/mol) | 157.21 | 290.41 |
Key Functional Groups | Carboxylic Acid, Primary Amine (Zwitterion) | Ester, Primary Amine, Secondary Alcohol, Aromatic Ring |
Water Solubility | High (Freely soluble) | Very Low (Sparingly soluble) [5] |
Lipophilicity | Low (LogP ~0.3) [6] | High (Estimated based on structure) |
Stereochemistry | Trans (1R,4R or 1S,4S) | Diastereomers dependent on acid and alcohol chirality |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7